ethyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core, a benzothiophene moiety, and various functional groups, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline and benzothiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include bromine, cyanide, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- Methyl benzo[b]thiophene-2-carboxylate
Uniqueness
ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and heterocyclic moieties.
Properties
Molecular Formula |
C29H30BrN3O3S |
---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
ethyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H30BrN3O3S/c1-4-36-28(35)24-18-7-5-6-8-22(18)37-27(24)33-20-13-29(2,3)14-21(34)25(20)23(19(15-31)26(33)32)16-9-11-17(30)12-10-16/h9-12,23H,4-8,13-14,32H2,1-3H3 |
InChI Key |
KGTPLYHSGOJNDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Br)C(=O)CC(C4)(C)C |
Origin of Product |
United States |
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